molecular formula C5H10F3NO B1286703 3-amino-1,1,1-trifluoro-3-methylbutan-2-ol

3-amino-1,1,1-trifluoro-3-methylbutan-2-ol

Cat. No.: B1286703
M. Wt: 157.13 g/mol
InChI Key: NJBGWLOACYNJPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-1,1,1-trifluoro-3-methylbutan-2-ol is an organic compound with the molecular formula C4H8F3NO. It is a derivative of butanol, where the hydroxyl group is substituted with an amino group and three fluorine atoms. This compound is known for its unique chemical properties due to the presence of both amino and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1,1,1-trifluoro-3-methylbutan-2-ol typically involves the reaction of 3-methyl-2-butanol with trifluoroacetic acid and ammonia. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{3-methyl-2-butanol} + \text{trifluoroacetic acid} + \text{ammonia} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-amino-1,1,1-trifluoro-3-methylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile compounds.

    Reduction: The trifluoromethyl group can be reduced to form non-fluorinated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or nitrile compounds.

    Reduction: Formation of non-fluorinated derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-amino-1,1,1-trifluoro-3-methylbutan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-1,1,1-trifluoro-3-methylbutan-2-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can affect the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methyl-1-butanol: Similar structure but lacks the trifluoromethyl group.

    3-Amino-2-methyl-2-butanol: Similar structure but lacks the trifluoromethyl group.

    1,1,1-Trifluoro-3-methyl-2-butanol: Similar structure but lacks the amino group.

Uniqueness

3-amino-1,1,1-trifluoro-3-methylbutan-2-ol is unique due to the presence of both amino and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the amino group allows for various chemical modifications and interactions with biological molecules.

Properties

Molecular Formula

C5H10F3NO

Molecular Weight

157.13 g/mol

IUPAC Name

3-amino-1,1,1-trifluoro-3-methylbutan-2-ol

InChI

InChI=1S/C5H10F3NO/c1-4(2,9)3(10)5(6,7)8/h3,10H,9H2,1-2H3

InChI Key

NJBGWLOACYNJPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C(F)(F)F)O)N

Origin of Product

United States

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